2-(piperidin-3-yl)-1H-indole
Overview
Description
2-(piperidin-3-yl)-1H-indole is a heterocyclic compound that combines the structural features of both piperidine and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole with a piperidine derivative in the presence of a suitable catalyst. For example, the reaction of indole with 3-chloropiperidine in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole or piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the indole or piperidine moieties.
Scientific Research Applications
2-(piperidin-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(piperidin-3-yl)-1H-indole depends on its specific biological target. In general, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-3-yl)-1H-benzimidazole: This compound shares structural similarities with 2-(piperidin-3-yl)-1H-indole and is studied for its antihistamine properties.
1-(piperidin-3-yl)-1H-indole: Another similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of indole and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and other applications in medicinal chemistry.
Biological Activity
2-(Piperidin-3-yl)-1H-indole is a heterocyclic compound that combines structural features of both piperidine and indole. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of this compound through various studies, including its synthesis, mechanism of action, and comparative analysis with similar compounds.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions between indole derivatives and piperidine under specific conditions. For example, one method includes the reaction of indole with 3-chloropiperidine in the presence of a base like potassium carbonate, yielding the desired compound.
Recent studies have explored chiral derivatives of this compound, revealing that modifications can enhance biological activity. For instance, (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have been synthesized and characterized, showing distinct biological profiles .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-function relationship highlights that modifications to the piperidine ring can enhance this activity.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it showed antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values for these cell lines suggest promising therapeutic applications:
Cell Line | IC50 Value (µM) |
---|---|
HepG2 | 1.30 |
HeLa | 4.04 |
MDA-MB-231 | 6.21 |
These results indicate that the compound's structure allows it to effectively inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring facilitates hydrogen bonding with biological macromolecules. This dual interaction may enhance the compound's binding affinity to target enzymes or receptors involved in cell signaling pathways .
Comparative Analysis
When compared to structurally similar compounds such as 2-(piperidin-3-yl)-1H-benzimidazole and 1-(piperidin-3-yl)-1H-indole, this compound demonstrates unique biological properties due to its specific combination of indole and piperidine structures. This uniqueness contributes to its potential as a lead compound for drug development targeting various diseases .
Case Studies
Several case studies illustrate the practical applications of this compound in drug design:
- Anticancer Drug Development : A study focused on optimizing derivatives of this compound for enhanced anticancer activity revealed that specific modifications led to lower IC50 values across multiple cancer cell lines, indicating improved potency .
- Antimicrobial Applications : Another investigation highlighted the use of this compound in developing new antimicrobial agents against resistant bacterial strains, showcasing its potential role in addressing public health challenges related to antibiotic resistance.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structural Modifications : Further studies on structural modifications could yield derivatives with enhanced efficacy and selectivity against specific targets.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the pharmacokinetics and therapeutic potential of this compound.
Properties
IUPAC Name |
2-piperidin-3-yl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-2,4,6,8,11,14-15H,3,5,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJJOWGAKBYIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92960-62-8 | |
Record name | 2-(piperidin-3-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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